

Application Notes and Protocols for Tracing Ocean Currents with Iodine-129

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine-129*

Cat. No.: *B1233664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-129 (^{129}I) is a long-lived radioisotope of iodine with a half-life of 15.7 million years. While naturally occurring at very low levels, its concentration in the marine environment has been significantly elevated by anthropogenic activities, primarily from the controlled discharges of nuclear fuel reprocessing plants in Europe, such as Sellafield (UK) and La Hague (France).^[1] ^[2] This anthropogenic ^{129}I acts as a powerful tracer for investigating ocean circulation, water mass transport, and mixing processes on a global scale. Its high solubility and long residence time in the ocean make it an ideal tool for tracking the pathways and timescales of ocean currents.^[3] This document provides detailed methodologies and protocols for the application of ^{129}I in oceanographic tracing studies.

Principle of the Method

The fundamental principle behind using ^{129}I as an oceanographic tracer lies in its well-defined and localized primary sources. The nuclear reprocessing facilities at Sellafield and La Hague have been releasing ^{129}I into the North Atlantic since the 1960s.^[4]^[2] These releases are transported by major ocean currents, such as the North Atlantic Current and the Norwegian Coastal Current, into the Arctic Ocean and beyond.^[4]^[5]^[6] By measuring the concentration and isotopic ratio ($^{129}\text{I}/^{127}\text{I}$) of iodine in seawater samples collected from various locations and depths, scientists can identify the presence of water masses originating from the North Atlantic and trace their movement and mixing with other water bodies.^[4]^[5]^[6] The distinct ^{129}I signature

of these reprocessing plant discharges allows for the clear differentiation from the natural background levels.^[7]

Data Presentation

The following tables summarize quantitative data on ^{129}I concentrations and isotopic ratios in various oceanic regions, providing a reference for typical values encountered in oceanographic studies.

Table 1: $^{129}\text{I}/^{127}\text{I}$ Atomic Ratios in Surface Seawater of the North Atlantic and Adjacent Seas

Location	$^{129}\text{I}/^{127}\text{I}$ Atomic Ratio (x 10^{-10})	Reference
Near La Hague reprocessing plant	up to 10,000 - 1,000,000	[8]
English Channel	100 - 5,000	[8]
North Sea	10 - 1,900	[8]
Norwegian Coastal Current	-	[5][7]
Skagerrak	-	[1]
Baltic Sea	-	[1]
Northeastern Atlantic (30°N - 50°N)	1.82 - 56.9	[7]

Table 2: ^{129}I Concentrations in Seawater Profiles

Location	Depth (m)	^{129}I Concentration (atoms/L $\times 10^7$)	Reference
Offshore Fukushima (Stn. 31)	Surface	62	[9]
Offshore Fukushima (Stn. 31)	50-120	10-13	[9]
Offshore Fukushima (Stn. 14)	400	0.77	[9]
Offshore Fukushima (Stn. 11)	400	1.9	[9]
Arctic Ocean	Surface	-	[5]
Arctic Ocean	300-500	Sharp decline from surface	[5]
West Philippine Sea	Surface	65.4 - 148 ($\times 10^5$ atoms/kg)	[10]

Experimental Protocols

Protocol 1: Seawater Sample Collection

- Sampling Vessels: Collect seawater samples using standard oceanographic sampling equipment, such as Niskin bottles mounted on a CTD (Conductivity, Temperature, Depth) rosette. For surface water, a continuous flow-through system from the ship's underway water supply can be used.[11]
- Sample Volume: Collect 0.5 to 1 liter of seawater for ^{129}I analysis.[9]
- Storage: Store the collected seawater samples in clean, pre-rinsed polypropylene bottles. [12] Store the bottles in the dark at ambient temperature to minimize any potential photochemical reactions of iodine species until analysis.[9][12]

Protocol 2: Sample Preparation for Accelerator Mass Spectrometry (AMS) Analysis

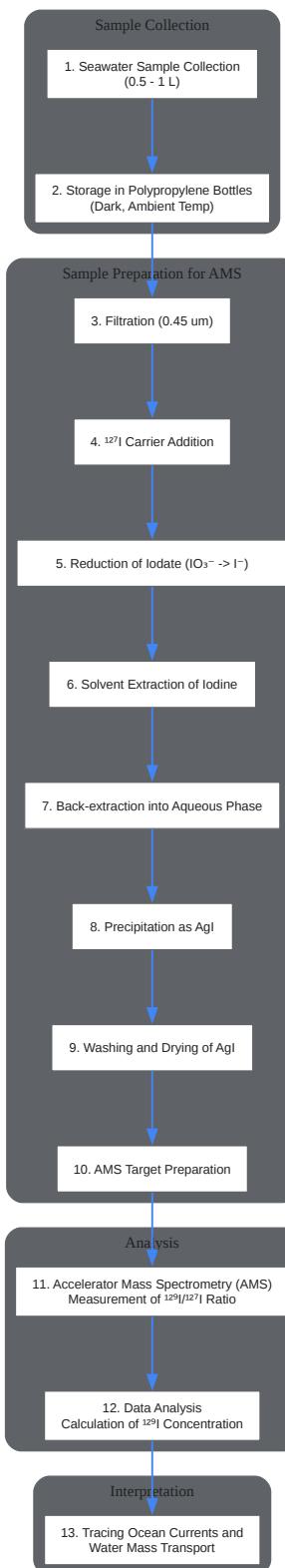
This protocol describes a common solvent extraction method to isolate and purify iodine from seawater and prepare it as silver iodide (AgI) for AMS analysis.

- **Filtration:** Filter the seawater sample (200-500 mL) through a 0.45 μm membrane filter to remove particulate matter.[13]
- **Carrier Addition:** Add a known amount of stable iodine (^{127}I) carrier to the filtered seawater. This is crucial for determining the overall chemical yield of the separation process.[13]
- **Reduction of Iodate:** Add sodium bisulfite (NaHSO_3) to the solution to reduce iodate (IO_3^-) to iodide (I^-). Acidify the solution to a pH of approximately 2 with sulfuric acid.[7]
- **Oxidation and Extraction:** Oxidize the iodide to elemental iodine (I_2) and extract it into an organic solvent such as carbon tetrachloride (CCl_4) or chloroform (CHCl_3).[7][13]
- **Back-extraction:** Back-extract the elemental iodine from the organic phase into an aqueous solution containing sodium bisulfite and sulfuric acid. This step transfers the iodine back to the aqueous phase as iodide.[7]
- **Precipitation of Silver Iodide (AgI):** Add silver nitrate (AgNO_3) solution to the aqueous extract to precipitate the iodine as silver iodide (AgI).[7][13]
- **Washing and Drying:** Wash the AgI precipitate with deionized water to remove any impurities. Dry the precipitate in an oven at a controlled temperature (e.g., 60-70°C).[4][13]
- **Target Preparation:** Mix the dried AgI precipitate with a conductive powder, such as silver or niobium powder, and press it into a target holder suitable for the AMS ion source.[13]

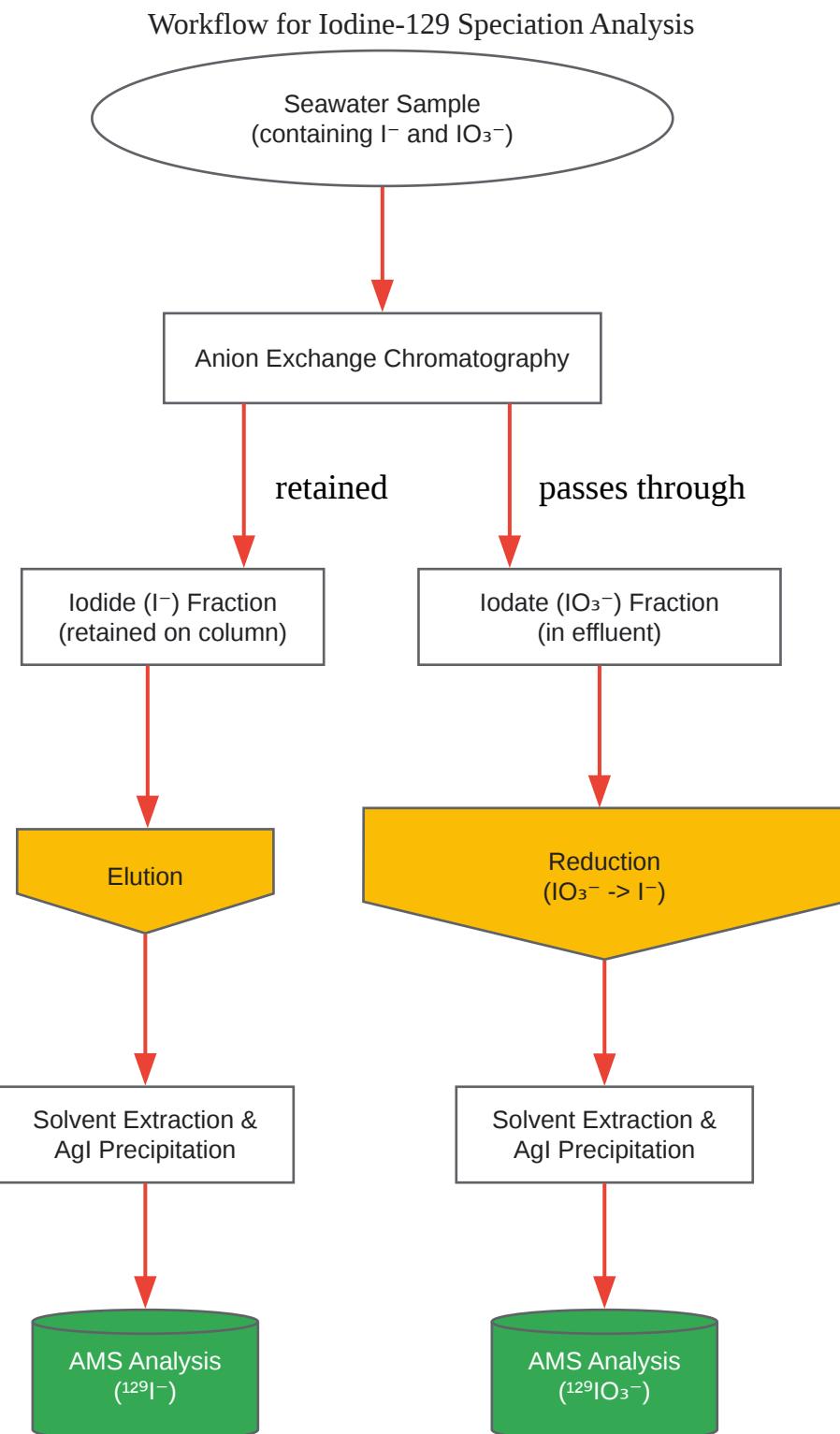
Protocol 3: Speciation Analysis of Iodine-129

In some studies, it is necessary to determine the different chemical forms (species) of ^{129}I , primarily iodide (I^-) and iodate (IO_3^-). Anion exchange chromatography is a common method for this purpose.

- Sample Preparation: Filter the seawater sample and add a known amount of a tracer (e.g., $^{125}\text{I}^-$) to monitor the chemical recovery of iodide.
- Anion Exchange Chromatography:
 - Load the prepared seawater sample onto an anion exchange column (e.g., Bio-Rad AG1-X4).
 - Iodide (I^-) will be retained on the column, while iodate (IO_3^-) will pass through with the effluent.
 - Wash the column with a solution like 0.2 M NaNO_3 to remove any remaining interfering ions.
 - Elute the iodide from the column using a high-concentration salt solution (e.g., 5% NaClO).[9]
- Processing of Fractions:
 - Iodide Fraction: The eluted fraction containing iodide is then processed following steps 6-8 of Protocol 2 to prepare an AgI target for AMS analysis.
 - Iodate Fraction: The effluent containing iodate is first treated with a reducing agent (e.g., NaHSO_3) to convert iodate to iodide. This is then followed by the same extraction and precipitation procedure (Protocol 2, steps 6-8) to prepare a separate AgI target.[3]


Protocol 4: Measurement by Accelerator Mass Spectrometry (AMS)

- Ion Source: The AgI target is placed in the ion source of the AMS system. A beam of cesium ions (Cs^+) is used to sputter the target, producing negative iodine ions (I^-).[13]
- Acceleration and Mass Separation: The I^- ions are extracted from the ion source and accelerated to high energies in a tandem accelerator. In the accelerator, the ions pass through a stripper gas, which removes electrons and converts them into positive ions. Magnets are then used to separate the ions based on their mass-to-charge ratio, allowing for the specific detection of ^{129}I and ^{127}I .[13]


- Detection: The stable isotope ^{127}I is measured as a current in a Faraday cup, while the rare ^{129}I ions are counted individually in a sensitive detector, such as a gas ionization detector.[13]
- Data Analysis: The ratio of ^{129}I to ^{127}I is calculated from the measured counts and current. This ratio, along with the known amount of ^{127}I carrier added and the initial sample volume, is used to determine the original concentration of ^{129}I in the seawater sample.[13]

Mandatory Visualizations

Experimental Workflow for Tracing Ocean Currents with Iodine-129

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the methodology for tracing ocean currents using **Iodine-129**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Concentrations of ¹²⁹I along a transect from the North Atlantic to the Baltic Sea [inis.iaea.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Anthropogenic iodine-129 in seawater along a transect from the Norwegian coastal current to the North Pole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vliz.be [vliz.be]
- 8. irpa.net [irpa.net]
- 9. refp.coohlife.org [refp.coohlife.org]
- 10. Tracing the origin, transport, and distribution of elevated iodine-129 in seawater from the West Philippine Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Tracing Ocean Currents with Iodine-129]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233664#methodology-for-tracing-ocean-currents-with-iodine-129>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com